molecular formula C10H13N3O2 B1334192 1-(3-Nitrophenyl)piperazine CAS No. 54054-85-2

1-(3-Nitrophenyl)piperazine

Cat. No. B1334192
CAS RN: 54054-85-2
M. Wt: 207.23 g/mol
InChI Key: LHHZRIYUOZPKSG-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)piperazine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various nitrophenyl piperazine derivatives, which are structurally related and often used as pharmaceutical intermediates or ligands in coordination chemistry. These compounds are synthesized through various methods, including alkylation, acidulation, reduction of nitro groups, and other reactions . The papers also describe the synthesis of complex molecules that incorporate the piperazine moiety with nitrophenyl groups, indicating the versatility and importance of this chemical scaffold in synthetic chemistry .

Synthesis Analysis

The synthesis of nitrophenyl piperazine derivatives is well-documented in the provided papers. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from dichloronitrobenzene and piperazine through a series of reactions including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis, with yields ranging from 48.2% to 53.3% . Another derivative, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, is synthesized using a cost-effective amination process . These studies provide insights into the factors that influence the synthesis process and the optimization of reaction conditions to improve yields.

Molecular Structure Analysis

The molecular structures of nitrophenyl piperazine derivatives are confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) . Additionally, X-ray crystallography is used to determine the crystal structure of a related compound, revealing a monoclinic space group with specific lattice parameters and highlighting the presence of intermolecular interactions that stabilize the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of nitrophenyl piperazine derivatives is explored through their use as ligands in the formation of dinuclear complexes with metals such as rhodium(III) and iridium(III) . These complexes exhibit a pseudo-octahedral configuration and are characterized by their spectroscopic properties. The bridging ligand in these complexes, 1,4-bis(4-nitrosophenyl)piperazine, coordinates to the metal centers through its nitroso groups and displays different conformations depending on the solvent used for crystallization .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl piperazine derivatives are characterized by their spectroscopic data, which provide information on their functional groups and molecular structure . The thermal stability of these compounds is also studied using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC), which are important for understanding their behavior under various temperature conditions . The crystallographic studies further elucidate the packing and intermolecular interactions within the crystal lattice, which are crucial for the stability and properties of the material .

Scientific Research Applications

  • Synthesis of Piperazine Derivatives

    • Field : Organic Chemistry
    • Application Summary : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
    • Methods of Application : The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
    • Results or Outcomes : Numerous methods have been reported for the synthesis of substituted piperazines .
  • Piperazine-Containing Drugs

    • Field : Medicinal Chemistry
    • Application Summary : The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
    • Methods of Application : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . Synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
    • Results or Outcomes : Piperazine is among the most frequently used heterocycles in biologically active compounds .
  • Anti-Tubercular Agents

    • Field : Pharmacology
    • Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
    • Methods of Application : Specific synthetic methods were used to create these derivatives .
    • Results or Outcomes : The results of the anti-tubercular activity evaluation are not specified .
  • Synthesis of Piperazine Derivatives

    • Field : Organic Chemistry
    • Application Summary : The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 .
    • Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
    • Results or Outcomes : Numerous methods have been reported for the synthesis of substituted piperazines .
  • Anti-Tubercular Agents

    • Field : Pharmacology
    • Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
    • Methods of Application : Specific synthetic methods were used to create these derivatives .
    • Results or Outcomes : The results of the anti-tubercular activity evaluation are not specified .
  • Synthesis of Piperazine Derivatives
    • Field : Organic Chemistry
    • Application Summary : The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 .
    • Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .
    • Results or Outcomes : Numerous methods have been reported for the synthesis of substituted piperazines .

Safety And Hazards

1-(3-Nitrophenyl)piperazine is associated with certain hazards. It has a signal word of “Danger” and hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

1-(3-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHZRIYUOZPKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375060
Record name 1-(3-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)piperazine

CAS RN

54054-85-2
Record name 1-(3-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Nitrophenyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89TMR9UCV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 3-fluoronitrobenzene (10.7 ml, 0.1 mol) and piperazine (43 g, 0.5 mol) in anhydrous NMP was heated to 115° C. for 2 days. After cooling the mixture was poured into water (200 ml) and extracted with ethyl acetate (3×50 ml). The combined organic extracts were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column-chromatography on silica gel with a mixture of dichloromethane, methanol and aqueous ammonia (90:10:1 v/v/v) as the eluent to yield 1-(3-nitrophenyl)piperazine (17.2 g, 83%). This intermediate was acetylated with acetic acid anhydride (yield: 90%) and hydrogenated in methanol at ambient pressure using Pd (5% on activated carbon) as the catalyst to yield 2d (11.9 g, 74%) as off-white crystals.
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10.7 mL
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43 g
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200 mL
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Synthesis routes and methods II

Procedure details

A suspension of 3-fluoronitrobenzene (23 ml; 0.21 mol) and piperazine (55.5 g; 0.64 mol) in anhydrous NMP (30 ml) was heated to 70° C. for five days. The cooled mixture was diluted with water (250 ml) and extracted with dichloromethane. The combined extracts were dried over magnesium sulphate and concentrated under reduced pressure. The residue was purified by column-chromatography on silica gel eluting subsequently with mixtures of ethyl acetate and methanol (4:1 v/v) and (1:1 v/v) to leave the desired product as oily crystals (30.7 g; 71%).
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23 mL
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55.5 g
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30 mL
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250 mL
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Yield
71%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
E Lacivita, M Leopoldo, P De Giorgio, F Berardi… - Bioorganic & medicinal …, 2009 - Elsevier
In order to design a potential drug, it is important to know its pK a because the protonation state of the molecule will be critical for ligand–receptor interaction and for the pharmacokinetic …
Number of citations: 43 www.sciencedirect.com
HT Pham, TH Ho, DQ Do, KLH Nguyen - Synlett, 2020 - thieme-connect.com
We report a simple method for coupling of N,N-dialkyl-3-nitroarenes, elemental sulfur, and activated sp 3 C–H bonds in 2-methylazaarenes or arylacetic acids to afford derivatives of 2-…
Number of citations: 6 www.thieme-connect.com
SR Vandenberg, SG Britt, GT Redpath… - Biochemical …, 1989 - Elsevier
Nitro and amino phenylpiperazines were synthesized to study the agonist and antagonist activities of the phenylpiperazines at the human platelet 5-hydroxytryptamine 2 (5-HT 2 ) …
Number of citations: 2 www.sciencedirect.com
T Hermann, P Hochegger, J Dolensky, W Seebacher… - Pharmaceuticals, 2021 - mdpi.com
The 2-phenoxybenzamide 1 from the Medicines for Malaria Venture Malaria Box Project has shown promising multi-stage activity against different strains of P. falciparum. It was …
Number of citations: 1 www.mdpi.com
Z Zhang, K Li, GY Zhang, YZ Tang, Z Jin - European Journal of Medicinal …, 2020 - Elsevier
A series of novel pleuromutilin derivatives possessing 1,2,3-triazole moieties were synthesized via click reactions under mild conditions. The in vitro antibacterial activities of these …
Number of citations: 21 www.sciencedirect.com
G Wágner, TAM Mocking, AJ Kooistra, I Slynko… - Molecules, 2019 - mdpi.com
Covalent binding of G protein-coupled receptors by small molecules is a useful approach for better understanding of the structure and function of these proteins. We designed, …
Number of citations: 6 www.mdpi.com
M Jiang, F Mohr, T van der Wel… - Discovery of … - scholarlypublications …
2-Arachidonoylglycerol (2-AG) is an endogenous agonist of the cannabinoid CB1 and CB2 receptors and serves as a precursor for a pool of arachidonic acid (AA) which may form pro-…
T Chen, M Ning, Y Ye, K Wang, Y Leng… - European Journal of …, 2018 - Elsevier
Free fatty acid receptor 1 (FFAR1/GPR40) attracted significant attention as a potential target for developing novel antidiabetic drugs because of its unique mechanism in glucose …
Number of citations: 7 www.sciencedirect.com
P Zajdel, N Masurier, V Canale, P Verdie, M Amblard… - Tetrahedron …, 2013 - Elsevier
Herein, we demonstrate the versatility of the pipecolic linker for the structural diversification of secondary amines with potential CNS activity. The solid-phase methods elaborated …
Number of citations: 5 www.sciencedirect.com
YP Singh, GNVC Tej, A Pandey, K Priya… - European Journal of …, 2020 - Elsevier
In our overall goal to overcome the limitations associated with natural products for the management of Alzheimer’s disease and to develop in-vivo active multifunctional cholinergic …
Number of citations: 39 www.sciencedirect.com

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